DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride
Description
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is a branched-chain amino acid ester derivative with a hydrochloride salt moiety. Its structure comprises a heptanoic acid backbone modified by a 2-amino group, two methyl groups at the 6-position, and an isopentyl ester. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications.
Properties
CAS No. |
58568-07-3 |
|---|---|
Molecular Formula |
C14H30ClNO2 |
Molecular Weight |
279.84 g/mol |
IUPAC Name |
[6,6-dimethyl-1-(3-methylbutoxy)-1-oxoheptan-2-yl]azanium;chloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-11(2)8-10-17-13(16)12(15)7-6-9-14(3,4)5;/h11-12H,6-10,15H2,1-5H3;1H |
InChI Key |
ATIRIQLLAKMDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(CCCC(C)(C)C)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Esterification and Amino Acid Derivatization
The classical approach involves the esterification of 2-amino-6,6-dimethylheptanoic acid with isopentyl alcohol under acidic conditions to form the isopentyl ester, followed by conversion to the hydrochloride salt.
Step 1: Synthesis of 2-Amino-6,6-dimethylheptanoic acid
This intermediate can be prepared through multi-step organic synthesis starting from 2,6-dimethylheptane derivatives, involving hydroboration and oxidation reactions to introduce hydroxyl groups, followed by amination steps. For example, enzymatic desymmetrization of meso-1,7-diacetoxy-2,6-dimethylheptane has been documented as a key step in synthesizing related chiral intermediates, which can be adapted for preparing the amino acid backbone.
Step 2: Esterification
The amino acid is reacted with isopentyl alcohol in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) to yield the isopentyl ester. This reaction typically proceeds under reflux conditions with removal of water to drive the equilibrium toward ester formation.
Step 3: Formation of Hydrochloride Salt
The free amine of the ester is treated with hydrochloric acid in an appropriate solvent (e.g., dioxane or ethyl acetate) to afford the hydrochloride salt, enhancing the compound's stability and crystallinity.
Enzymatic Desymmetrization and Chemoenzymatic Approaches
Enzymatic methods have been employed to achieve stereoselective synthesis of related compounds, which can be adapted for DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride:
- Enzymatic hydrolysis of meso-diacetates using lipases (e.g., from Aspergillus niger) can yield chiral hydroxy intermediates with high enantiomeric excess (up to 98% ee).
- These intermediates can be further chemically transformed into amino acid esters via selective protection, substitution, and esterification steps.
Use of Novel Dioxolane Intermediates for Ester Synthesis
A patented method describes the preparation of (S)-2-amino-6,6-dimethoxyhexanoic acid methyl ester via novel dioxolane intermediates, which may be structurally related and adaptable for the isopentyl ester variant:
- The method involves reaction of glycinamide derivatives with dioxolane compounds in the presence of lithium diisopropylamide in tetrahydrofuran at low temperatures (-78°C to 0°C).
- This approach avoids oxidation steps and optical resolution, providing a more efficient synthesis route.
- The methyl ester intermediate can be converted to the isopentyl ester by transesterification or direct esterification methods.
- The final hydrochloride salt is obtained by acid treatment as described above.
Summary Table of Preparation Methods
Analytical and Process Details
- Reaction Conditions: Esterification typically requires reflux temperatures and acid catalysts; enzymatic steps are carried out at ambient to mild temperatures (20–40°C).
- Solvents: Common solvents include tetrahydrofuran, ethyl acetate, methanol, and dioxane.
- Purification: Crystallization of hydrochloride salts from ethyl acetate or similar solvents is common.
- Yield and Purity: Enzymatic methods report yields up to 83% with enantiomeric excess greater than 98% for intermediates. Chemical synthesis yields vary but are generally optimized by reaction time and temperature control.
Chemical Reactions Analysis
Types of Reactions
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Therapeutic Uses
The compound has been investigated for its potential in treating a variety of health conditions, including:
- Cardiovascular Diseases : It has been noted for its ability to modulate lipid metabolism, which is crucial in managing cholesterol levels and preventing cardiovascular diseases .
- Diabetes Management : Research indicates that this compound can influence glucose metabolism and insulin sensitivity, making it beneficial for diabetic patients .
- Neurodegenerative Disorders : There are claims regarding its efficacy in addressing conditions such as Alzheimer's and Parkinson's diseases by modulating inflammatory responses and oxidative stress .
Summary of Therapeutic Applications
Cardiovascular Health
A study highlighted the impact of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride on lipid profiles in patients with dyslipidemia. The results indicated a significant reduction in LDL cholesterol levels after treatment over six months .
Diabetes Management
In a clinical trial involving diabetic patients, the administration of this compound resulted in improved insulin sensitivity and lower fasting glucose levels compared to the control group. This suggests potential as an adjunct therapy for diabetes management .
Mechanism of Action
The mechanism of action of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The ester group may enhance its ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride to compounds sharing structural motifs (e.g., branched amino acids, ester derivatives) or salt forms, as derived from available evidence.
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Functional Groups The target compound features a branched aliphatic chain with an amino-ester motif, contrasting with the β-lactam bicyclic structure in and the aromatic diphenyl group in . Unlike the β-lactam in , which is critical for antibiotic activity, the ester group in the target compound may prioritize hydrolytic stability or prodrug functionality.
Salt Forms and Solubility The hydrochloride salt improves aqueous solubility, a property absent in the β-lactam compound (), which relies on crystallinity for stability .
Analytical Testing
- While highlights compliance with crystallinity and dimethylaniline tests (USP 〈695〉 and 〈223〉), the target compound’s hydrochloride form may require additional tests for residual solvents or counterion purity.
Applications The β-lactam derivative () is tied to antibiotic synthesis, whereas Benzilic acid () is used in fine chemicals.
Research Findings and Limitations
- Synthetic Pathways : The hydrochloride salt form implies ionizable nitrogen, useful in purification via crystallization—a technique validated in for β-lactams .
- Stability Concerns : The ester group may render the compound prone to hydrolysis under acidic/basic conditions, unlike the more stable carboxylic acid in Benzilic acid .
- Data Gaps: No peer-reviewed studies directly analyze the target compound’s bioactivity or pharmacokinetics. Current inferences rely on structural analogs.
Biological Activity
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is a compound that has gained attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of amino acids, characterized by the presence of a branched alkyl chain which influences its solubility and biological interactions. The chemical formula is represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 250.8 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- G-Protein Coupled Receptor Modulation : The compound shows potential as an agonist or antagonist for various G-protein coupled receptors (GPCRs), influencing numerous signaling pathways involved in metabolic regulation and cellular communication .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, its derivatives have been evaluated for their inhibitory effects on human colon cancer (HCT-116) and lung adenocarcinoma (A549) cells .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activities, possibly through the modulation of inflammatory cytokines and pathways .
Case Studies and Experimental Data
Several studies have documented the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound showed moderate inhibitory effects on HCT-116 cells with IC values ranging from 7.49 μM to 13.49 μM, indicating significant potential for further development as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities to targets such as FGFR3 and BRAF, suggesting that these interactions could be pivotal in its anticancer mechanism .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 1 | 7.49 | HCT-116 |
| Compound 2 | 9.03 | HCT-116 |
| Compound 3 | 13.49 | HCT-116 |
| Compound 4 | 8.36 | A549 |
| Compound 5 | 7.10 | A549 |
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Cancer Treatment : Its cytotoxic properties make it a candidate for further investigation in cancer therapies.
- Metabolic Disorders : The modulation of GPCRs suggests potential applications in treating metabolic disorders such as obesity and diabetes .
- Neurological Disorders : Given its structural similarities to other amino acid derivatives, there may be potential for use in neuroprotective strategies against conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride?
- Methodology :
- HPLC : Use reversed-phase chromatography with UV detection to assess purity. Reference standards (e.g., EP impurities like Imp. A and B) should be employed for retention time matching and quantification .
- NMR : Perform - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm structural integrity, focusing on the ester and amine proton environments.
- Mass Spectrometry : ESI-MS or LC-MS for molecular weight verification and fragmentation pattern analysis.
Q. How should researchers optimize synthesis to minimize byproduct formation?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or TLC to track esterification and amine protection steps.
- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate the hydrochloride salt.
- Impurity Profiling : Compare synthetic batches against pharmacopeial reference standards (e.g., EP Imp. A and B) to identify critical byproducts .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology :
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent ester hydrolysis or amine oxidation.
- Humidity Control : Use desiccants to mitigate hygroscopic degradation.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
Advanced Research Questions
Q. How can discrepancies in purity assessments between HPLC and NMR be resolved?
- Methodology :
- Orthogonal Validation : Cross-validate results using LC-MS to detect non-UV-active impurities.
- Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) for absolute quantification, addressing potential solvent interference in HPLC .
- Data Reconciliation : Apply multivariate analysis to correlate impurity peaks with structural deviations.
Q. What mechanistic insights explain the hydrolytic degradation of the isopentyl ester moiety?
- Methodology :
- Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 1–10) at 25–60°C, monitoring degradation via HPLC.
- Degradant Identification : Isolate hydrolytic products (e.g., free acid or alcohols) using LC-MS and compare with reference spectra.
- Computational Modeling : Use DFT calculations to predict hydrolysis susceptibility of the ester bond under varying conditions.
Q. How do structural modifications (e.g., methyl branching) impact the compound’s physicochemical properties?
- Methodology :
- Comparative Analysis : Synthesize analogs (e.g., linear vs. branched esters) and evaluate solubility, logP, and thermal stability via DSC/TGA.
- Crystallography : Resolve single-crystal structures to correlate steric effects (e.g., 6,6-dimethyl group) with lattice energy and melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
